Ácido 5-Etilpiridina-3-carboxílico

Descripción general

Descripción

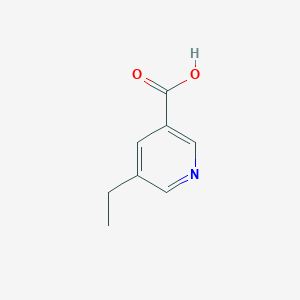

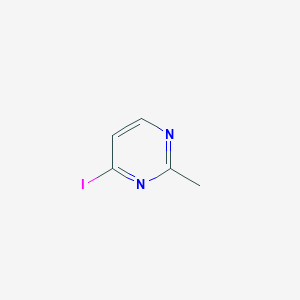

5-Ethylpyridine-3-carboxylic acid, also known as 5-EPCA, is a carboxylic acid with an ethyl group attached to the pyridine ring. It is a versatile compound that has been used in a variety of scientific research applications, from drug discovery to biochemistry. 5-EPCA has been studied extensively for its potential as an important building block for drug discovery and development, as well as its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Síntesis orgánica

El ácido 5-etilpiridina-3-carboxílico juega un papel fundamental en la síntesis orgánica. Su grupo ácido carboxílico es altamente reactivo, lo que lo convierte en un candidato ideal para sintetizar moléculas pequeñas y macromoléculas. Puede participar en reacciones como sustitución, eliminación y acoplamiento, que son fundamentales para crear compuestos orgánicos complejos .

Medicina

En el campo de la medicina, los derivados de piridina, incluido el ácido 5-etilpiridina-3-carboxílico, son conocidos por sus propiedades terapéuticas. Sirven como andamios en el diseño de fármacos, particularmente para enfermedades como el Alzheimer, donde se utilizan las unidades de piridina debido a su basicidad, solubilidad en agua y capacidad de formación de enlaces de hidrógeno .

Agricultura

Los derivados del ácido 5-etilpiridina-3-carboxílico tienen aplicaciones potenciales en la agricultura como herbicidas. Pueden actuar como antagonistas de la proteína receptora de auxina, influyendo en la regulación del crecimiento de las plantas y el control de las malas hierbas, lo cual es crucial para aumentar el rendimiento de los cultivos .

Farmacéuticos

En los productos farmacéuticos, los derivados de ácidos carboxílicos se utilizan como bloques de construcción para varios fármacos. Contribuyen al desarrollo de nuevos medicamentos al proporcionar un grupo funcional que puede interactuar con objetivos biológicos, mejorando la eficacia y la estabilidad de los fármacos .

Industria alimentaria

Los ácidos carboxílicos, incluido el ácido 5-etilpiridina-3-carboxílico, se utilizan en la industria alimentaria como conservantes y agentes aromatizantes. Ayudan a mantener la calidad y la seguridad de los alimentos al inhibir el crecimiento de patógenos y prolongar la vida útil .

Polímeros

El grupo ácido carboxílico del ácido 5-etilpiridina-3-carboxílico encuentra aplicaciones en la ciencia de los polímeros. Puede utilizarse como monómero, aditivo o catalizador en la síntesis de polímeros, lo que afecta a propiedades como la solubilidad, la durabilidad y la reactividad .

Nanotecnología

En la nanotecnología, el ácido 5-etilpiridina-3-carboxílico puede modificar la superficie de nanopartículas y nanoestructuras como los nanotubos de carbono y el grafeno. Esta modificación mejora la dispersión e incorporación de estos materiales en nanocompuestos, que se utilizan en diversas aplicaciones de alta tecnología .

Safety and Hazards

The safety data sheet for 5-Ethylpyridine-3-carboxylic acid indicates that it is categorized as a flammable liquid (Category 3), and it has acute toxicity when ingested (Category 4), inhaled (Category 3), or comes into contact with the skin (Category 3). It can cause skin corrosion (Category 1B) and serious eye damage (Category 1) .

Direcciones Futuras

While specific future directions for 5-Ethylpyridine-3-carboxylic acid are not mentioned in the available literature, therapeutic peptides, which can include pyridine derivatives, are a current focus of pharmaceutical research . This suggests potential future applications for 5-Ethylpyridine-3-carboxylic acid in the development of new therapeutic agents.

Mecanismo De Acción

Target of Action

The primary targets of 5-Ethylpyridine-3-carboxylic acid are currently unknown. This compound is a derivative of pyridine, a basic heterocyclic organic compound . Pyridine derivatives have been found in many important synthetic drug molecules and have shown to bind with high affinity to multiple receptors . .

Mode of Action

It can be inferred from the properties of pyridine derivatives that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Biochemical Pathways

Pyridine derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given the broad range of biological activities exhibited by pyridine derivatives, it is plausible that 5-Ethylpyridine-3-carboxylic acid could have diverse effects at the molecular and cellular levels .

Análisis Bioquímico

Cellular Effects

The effects of 5-Ethylpyridine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Ethylpyridine-3-carboxylic acid has been observed to affect the expression of genes involved in oxidative stress responses and metabolic regulation. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 5-Ethylpyridine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This binding can result in changes in gene expression, particularly genes involved in metabolic pathways and stress responses. The molecular mechanism of 5-Ethylpyridine-3-carboxylic acid also involves its interaction with nucleic acids, potentially affecting transcriptional and post-transcriptional processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Ethylpyridine-3-carboxylic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to 5-Ethylpyridine-3-carboxylic acid has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression profiles. These temporal effects are crucial for understanding the compound’s stability and potential long-term impacts .

Dosage Effects in Animal Models

The effects of 5-Ethylpyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways beneficially. At high doses, 5-Ethylpyridine-3-carboxylic acid can cause adverse effects, including toxicity and disruption of normal cellular functions. These dosage-dependent effects are essential for determining the therapeutic window and potential risks associated with the compound .

Metabolic Pathways

5-Ethylpyridine-3-carboxylic acid is involved in several metabolic pathways, including those related to pyridine nucleotide metabolism It interacts with enzymes such as dehydrogenases and oxidases, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, 5-Ethylpyridine-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of 5-Ethylpyridine-3-carboxylic acid within cells can affect its activity and function, highlighting the importance of understanding its transport mechanisms .

Subcellular Localization

The subcellular localization of 5-Ethylpyridine-3-carboxylic acid is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and biomolecules. Additionally, post-translational modifications and targeting signals can direct 5-Ethylpyridine-3-carboxylic acid to specific cellular compartments, influencing its biochemical properties and effects .

Propiedades

IUPAC Name |

5-ethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-6-3-7(8(10)11)5-9-4-6/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYFQDVGAZMKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626973 | |

| Record name | 5-Ethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3222-53-5 | |

| Record name | 5-Ethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1291437.png)

![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)